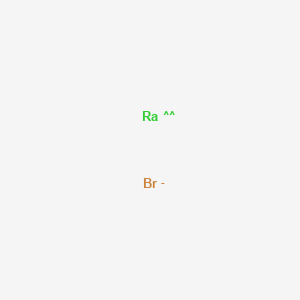

Radium;bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Radium bromide is an inorganic compound with the chemical formula RaBr₂. It is the bromide salt of radium and was discovered by Pierre and Marie Curie in 1898 during their research on radioactive elements . This compound is highly radioactive and was historically significant in the development of radiochemistry and radiotherapy . Radium bromide appears as white orthorhombic crystals and is known for its intense radioactivity and toxicity .

準備方法

Radium bromide is typically produced during the process of separating radium from uranium ore . The preparation involves the following steps:

化学反応の分析

Radium bromide undergoes several types of chemical reactions:

Oxidation and Reduction: Radium bromide itself does not undergo oxidation or reduction easily due to the stability of the Ra²⁺ ion.

Substitution Reactions: Radium bromide can participate in substitution reactions where the bromide ion is replaced by other anions.

Common Reagents and Conditions: Common reagents used in reactions with radium bromide include hydrogen bromide, sulfuric acid, and other halide salts.

Major Products: Major products formed from reactions involving radium bromide include radium sulfate, radium chloride, and other radium halides.

科学的研究の応用

Radium bromide has several scientific research applications:

Chemistry: In chemistry, radium bromide is used to study the properties of radioactive elements and their compounds.

Biology and Medicine: Historically, radium bromide was used in radiotherapy for treating cancer and other diseases.

Industry: Radium bromide was used in luminescent paints for watch dials and instrument panels.

作用機序

The mechanism of action of radium bromide is primarily due to its radioactivity. Radium emits alpha particles, which can cause significant damage to biological tissues . When radium bromide is used in radiotherapy, the alpha particles emitted by radium can destroy cancerous cells by causing DNA damage and cell death . The molecular targets include the DNA within the cells, leading to the disruption of cellular processes and ultimately cell death .

類似化合物との比較

Radium bromide can be compared with other radium compounds and bromide salts:

特性

分子式 |

BrRa- |

|---|---|

分子量 |

305.93 g/mol |

IUPAC名 |

radium;bromide |

InChI |

InChI=1S/BrH.Ra/h1H;/p-1 |

InChIキー |

UHKMHUJOEVZQSV-UHFFFAOYSA-M |

正規SMILES |

[Br-].[Ra] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

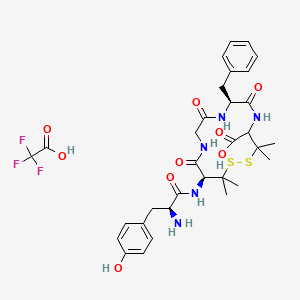

![9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B14768602.png)

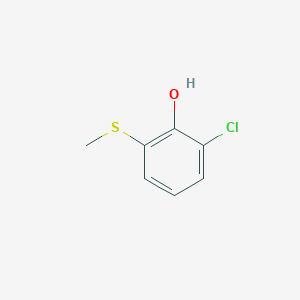

![(R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14768618.png)

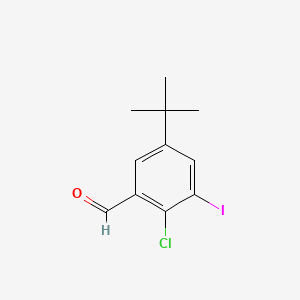

![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)